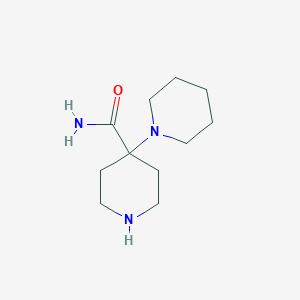

(1,4'-Bipiperidine)-4'-carboxamide

Description

Contextual Significance of Bipiperidine Carboxamides in Chemical Sciences

The bipiperidine carboxamide scaffold is of considerable interest in the chemical sciences due to its presence in a variety of biologically active molecules. The piperidine (B6355638) ring is a common motif in many natural alkaloids and synthetic pharmaceuticals, valued for its ability to interact with biological targets. The carboxamide group, with its capacity for hydrogen bonding, further enhances the potential for molecular recognition and binding to enzymes and receptors.

Derivatives of bipiperidine carboxamides have been investigated for a wide range of therapeutic applications. For instance, research has shown that certain piperidine-4-carboxamide derivatives act as potent inhibitors of the C-C chemokine receptor type 5 (CCR5), which is a crucial co-receptor for HIV-1 entry into host cells. google.com Other studies have explored their potential as human carbonic anhydrase inhibitors, which are targets for treating conditions like glaucoma and certain types of cancer. researchgate.net The versatility of this chemical scaffold allows for the generation of diverse molecular libraries, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. nih.gov

Historical Perspectives on the Investigation of (1,4'-Bipiperidine)-4'-carboxamide and its Derivatives

A key milestone in the history of this compound is its use as a crucial intermediate in the synthesis of Piritramide, a potent opioid analgesic. A 1963 patent describes the reaction of 4-(1-piperidinyl)-piperidine-4-carboxamide (an alternative name for the title compound) with other reagents to produce Piritramide. This firmly places the existence and utility of this compound within the context of the intensive search for new and improved pain management drugs during that era. The work of Janssen on diphenylpropylamines and related piperidine derivatives laid the groundwork for the synthesis of a multitude of compounds, with this compound serving as a fundamental building block. synblock.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is predominantly focused on its application as a versatile scaffold in the design and synthesis of novel bioactive compounds. Its structural features continue to be exploited by medicinal chemists to create derivatives with a wide array of pharmacological activities.

Recent studies have demonstrated the utility of the bipiperidine carboxamide core in developing inhibitors for various biological targets. For example, derivatives have been synthesized and evaluated as N-type calcium channel blockers with potential applications in pain management. nih.gov Furthermore, the core structure has been incorporated into molecules designed as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are targets in cancer therapy. nih.gov

The future of research involving this compound will likely continue to revolve around its role as a key synthetic intermediate. The focus will be on:

Scaffold Diversification: Exploring new synthetic methodologies to modify the bipiperidine core and introduce a wider range of functional groups.

Target-Oriented Synthesis: Designing and synthesizing novel derivatives aimed at specific biological targets that are implicated in various diseases.

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of its derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their potential as drug candidates.

Defining the Scope of Academic Inquiry into this compound

The academic inquiry into this compound is primarily centered on its chemical synthesis and its utility as a precursor for more complex, biologically active molecules. The scope of research can be summarized as follows:

Synthetic Chemistry: Development of efficient and novel synthetic routes to this compound and its derivatives. This includes the exploration of multicomponent reactions and other modern synthetic techniques. nih.gov

Medicinal Chemistry: The design, synthesis, and biological evaluation of new compounds derived from the this compound scaffold. This involves establishing structure-activity relationships to optimize potency and selectivity for various biological targets. google.comresearchgate.net

Structural and Conformational Analysis: Investigation of the three-dimensional structure and conformational preferences of the molecule and its derivatives to understand their interaction with biological macromolecules.

It is important to note that the direct biological activity of this compound itself is not the primary focus of most academic research. Instead, its value lies in its role as a foundational element for the construction of a diverse range of potentially therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N₃O | nih.gov |

| Molecular Weight | 211.30 g/mol | nih.gov |

| CAS Number | 39633-82-4 | nih.gov |

| Appearance | White powder | chemscene.com |

| Melting Point | 129-132 °C | chemscene.com |

| Boiling Point | 388.5±42.0 °C at 760 mmHg | chemscene.com |

| Density | 1.1±0.1 g/cm³ | chemscene.com |

| Flash Point | 188.7±27.9 °C | chemscene.com |

| Refractive Index | 1.533 | chemscene.com |

Synonyms for this compound

| Synonym |

| [1,4'-Bipiperidine]-4'-carboxamide |

| 4-Piperidin-1-ylpiperidine-4-carboxamide |

| 4-Carbamoyl-4-(1-piperidinyl)piperidine |

| 4-(1-Piperidinyl)-4-(aminocarbonyl)piperidine |

| 1,4'-Bipiperidinyl-4'-carboxamide |

| [1,4']Bipiperidinyl-4'-carboxylic acid amide |

| NSC 76044 |

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14/h13H,1-9H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXZEVXPRCVGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCNCC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192740 | |

| Record name | (1,4'-Bipiperidine)-4'-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39633-82-4 | |

| Record name | [1,4′-Bipiperidine]-4′-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39633-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,4'-Bipiperidine)-4'-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039633824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39633-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,4'-Bipiperidine)-4'-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,4'-bipiperidine]-4'-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1,4'-BIPIPERIDINE)-4'-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JKN1A3T8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Activity Relationship Sar Studies of 1,4 Bipiperidine 4 Carboxamide Derivatives

Systematic Structural Variations and Their Impact on Biological Potency

The biological activity of (1,4'-Bipiperidine)-4'-carboxamide derivatives can be significantly influenced by systematic variations of their chemical structure. These modifications typically focus on the piperidine (B6355638) rings, the carboxamide group, and the linker region connecting the two piperidine moieties.

Modifications to the Piperidine Rings

In a study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, replacing a lipophilic group with 2-naphthyl and 4-chloro/4-bromophenyl groups on the piperidine ring retained the inhibitory potency and antimicrobial activity while reducing the lipophilicity, which is a desirable property for drug candidates. nih.gov The relatively lipophilic nature of these inhibitors is thought to mimic the natural substrate of the enzyme, enabling recognition and binding. nih.gov

Furthermore, the synthesis of magnolol-based Mannich base derivatives incorporating a piperidine ring has shown that these compounds exhibit anticancer properties. The presence of the piperidine ring is crucial for their activity, and modifications on this ring can modulate their potency against various cancer cell lines.

Alterations of the Carboxamide Group

The carboxamide group in this compound is a critical functional group that can participate in hydrogen bonding and other interactions with biological targets. Altering this group can therefore have a profound impact on the compound's biological activity.

Research on piperidine carboxamide derivatives has demonstrated that this moiety is a key feature for their diverse biological activities, including their potential as anaplastic lymphoma kinase (ALK) inhibitors. arabjchem.org In a series of biphenyl (B1667301) carboxamide analogues with analgesic activity, the carboxamide linkage at position 2 of the biphenyl nucleus was found to be a crucial element for their pharmacological effect. medcraveonline.com

Systematic studies on 2,4-dioxopyrimidine-1-carboxamide analogs as inhibitors of acid ceramidase have shown that modifications on the carboxamide portion can significantly affect their inhibitory potency. By analyzing the structure-activity relationships, researchers were able to identify more active derivatives through targeted modifications of this functional group. nih.gov

Influence of Linker Regions in Bipiperidine Derivatives

In the context of glycoconjugated metal complexes, linkers are often used to connect a carbohydrate moiety to a metal center. The linker's structure is critical for enhancing the stability of the complex and influencing its biodistribution. acs.org For instance, a comparative biodistribution study of 99mTc-labeled mannose derivatives demonstrated that probes modified with D-proline as part of the linker exhibited greater tumor uptake than those with L-proline. nih.gov These findings highlight that the linker is not merely a spacer but an active component that can significantly affect the biological properties of a molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, QSAR studies can provide valuable insights into the structural features that are important for their activity and can guide the design of new, more potent derivatives.

In a study of piperidine carboxamide derivatives as ALK inhibitors, a robust 3D-QSAR model was developed using the Topomer CoMFA method. arabjchem.org This model was validated using artificial neural network analysis and was able to successfully predict the inhibitory activities of new compounds. arabjchem.org The QSAR model highlighted the importance of steric, electrostatic, and hydrophobic properties for potent ALK inhibition. researchgate.net

Similarly, QSAR studies on a series of biphenyl carboxamide analogues with analgesic activity revealed a statistically significant model with good predictive ability. medcraveonline.com The model, which was based on multiple linear regression analysis, can aid in the design of novel biphenyl carboxamides with enhanced analgesic properties. medcraveonline.com These examples demonstrate the power of QSAR in understanding the SAR of complex molecules and in the rational design of new drug candidates.

The table below summarizes the statistical parameters of a Topomer CoMFA model for piperidine carboxamide derivatives as ALK inhibitors. arabjchem.org

| Parameter | Value |

| q² | 0.597 |

| r² | 0.939 |

| F | 84.401 |

| N | 4 |

| SEE | 0.268 |

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can have a significant impact on its biological activity, as it determines how well the molecule can fit into the binding site of a biological target.

For this compound derivatives, the flexibility of the two piperidine rings and the linker region allows for a wide range of possible conformations. Understanding which of these conformations is biologically active is crucial for drug design.

In a study of a glycoconjugated Re(CO)3+ complex, theoretical calculations and experimental techniques such as ESI-MS and NMR were used to investigate its structure and stability in solution. The study revealed that the complex exists as two diastereomers due to the chirality of the metal center, and each diastereomer can exist as two anomers. acs.orgacs.org The ground state geometry optimization showed that the coordinated ligand can have different orientations, leading to different intramolecular interactions. acs.org This detailed conformational analysis provided insights into the stability and reactivity of the complex. While not directly on a bipiperidine, this illustrates the methods used.

Exploration of Pharmacophore Models for this compound Derivatives

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. These features can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. Pharmacophore models are valuable tools in drug discovery for virtual screening of large compound libraries to identify new potential drug candidates. nih.govbiorxiv.org

For this compound derivatives, a pharmacophore model could be developed based on the structures of known active compounds or the structure of the target binding site. This model would highlight the essential structural features required for activity.

The development of a pharmacophore model typically involves aligning a set of active molecules and identifying the common chemical features. For instance, a structure-based pharmacophore model for SARS-CoV-2 papain-like protease inhibitors was developed with nine features, which was then used to screen a database of marine natural products, leading to the identification of a promising new inhibitor. nih.gov

The validation of a pharmacophore model is a critical step to ensure its reliability in distinguishing between active and inactive compounds. nih.gov Once validated, the model can be used to guide the design of new this compound derivatives with improved biological activity.

Mechanistic Investigations of Biological Activity for 1,4 Bipiperidine 4 Carboxamide Derivatives

Ligand-Target Interactions: Receptor Binding and Allosteric Modulation

The interaction of (1,4'-bipiperidine)-4'-carboxamide derivatives with various receptors is a primary determinant of their biological activity. These interactions can range from direct binding to the primary (orthosteric) site to more complex allosteric modulation at a secondary site on the receptor.

Research has demonstrated that derivatives of this compound exhibit significant binding affinity for several key biological targets, including sigma receptors and histamine (B1213489) H3 receptors. nih.govnih.gov The specificity of these interactions is often dictated by the nature and positioning of substituents on the bipiperidine core.

For instance, a screening of piperidine (B6355638)/piperazine-based compounds identified a derivative, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (compound 1 ), with a high affinity for the sigma-1 receptor (S1R), showing a Ki value of 3.2 nM, which is comparable to the reference antagonist haloperidol (B65202) (Ki = 2.5 nM). nih.gov This compound, however, displayed lower affinity for the sigma-2 receptor (S2R). nih.gov Further studies on a series of related compounds revealed that the basic amino moiety is a crucial driver for both affinity and selectivity towards the S1R over the S2R. nih.gov

In the context of histamine receptors, a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines were synthesized and evaluated as histamine H3 receptor antagonists. nih.gov Modifications at the 6-position of the pyridine (B92270) ring were explored to enhance potency and reduce off-target effects, highlighting the tunability of the scaffold for achieving desired selectivity profiles. nih.gov

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor | 3.2 | nih.gov |

| Haloperidol (Reference) | Sigma-1 Receptor | 2.5 | nih.gov |

The interaction of a ligand with its target is not solely defined by its affinity (a thermodynamic parameter) but also by the rates of association and dissociation (kinetic parameters). While detailed kinetic and thermodynamic studies specifically for this compound are not extensively reported in the provided context, the principles of allosteric modulation offer insights into these aspects.

Allosteric modulators can affect the binding of the primary (orthosteric) ligand by altering the conformational state of the receptor. nih.gov This can manifest as a change in the orthosteric ligand's binding affinity (affinity modulation) or its signaling efficacy (efficacy modulation), or both. nih.gov For example, a positive allosteric modulator might increase the affinity of an agonist for the receptor by stabilizing a receptor conformation that favors agonist binding. This would be reflected in a lower dissociation constant (Kd) for the agonist in the presence of the modulator.

A study on the human metabotropic glutamate (B1630785) receptor 4 (hmGluR4) demonstrated that allosteric modulators could enhance the potency and efficacy of the agonist L-AP4. nih.gov One modulator, SIB-1893, was found to cause a two-fold decrease in the Kd of [3H]L-AP4 binding, indicating an increase in binding affinity, without changing the maximum number of binding sites (Bmax). nih.gov This illustrates how binding kinetics can be influenced by allosteric interactions, a mechanism potentially relevant to this compound derivatives that act as allosteric modulators.

Enzymatic Inhibition and Activation Mechanisms

Derivatives of the this compound scaffold have also been investigated for their ability to modulate enzyme activity. A notable example is their role as inhibitors of human carbonic anhydrases (hCAs). nih.gov

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized as hCA inhibitors. nih.gov These compounds demonstrated inhibitory activity against several hCA isoforms, including hCA I, II, IX, and XII, with some derivatives showing nanomolar potency. nih.gov Notably, compounds 6 , 16 , and 20 from this series exhibited sub-nanomolar inhibition of the cancer-related isoform hCA IX (Ki = 0.9, 0.8, and 0.9 nM, respectively). nih.gov

Docking and molecular dynamics studies revealed the mechanism of inhibition. The benzenesulfonamide (B165840) portion of the inhibitors inserts into the active site of the hCA enzyme, where the sulfonamide group coordinates with the catalytic zinc ion. nih.gov This interaction is further stabilized by hydrogen bonds with key amino acid residues, such as Thr199, and hydrophobic interactions within the active site. nih.gov The selectivity of certain compounds for tumor-associated isoforms like hCA IX and hCA XII was attributed to their ability to form favorable interactions within the specific active site environments of these isoforms. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki, nM) | Reference |

|---|---|---|---|

| Compound 6 | hCA IX | 0.9 | nih.gov |

| Compound 16 | hCA IX | 0.8 | nih.gov |

| Compound 20 | hCA IX | 0.9 | nih.gov |

Ion Channel Modulation by this compound Analogues

The ability of this compound analogues to modulate the function of ion channels represents another important aspect of their biological activity. Sigma-1 receptors, for which some bipiperidine derivatives show high affinity, are known to interact with and modulate various ion channels. nih.gov

Although direct modulation of ion channels by this compound itself is not detailed in the provided search results, the functional profile of S1R ligands provides a strong indication of this potential. The S1R is considered a ligand-operated chaperone protein that can modulate the function of ion channels, including voltage-gated potassium channels and NMDA receptors. Therefore, S1R agonists and antagonists derived from the this compound scaffold would be expected to indirectly influence ion channel activity through their interaction with the S1R. For instance, an S1R agonist was identified from a screening of piperidine/piperazine-based compounds, and its functional profile was confirmed using an in vitro assay with the allosteric modulator phenytoin. nih.gov Phenytoin is known to potentiate the binding of S1R agonists. nih.gov

Cellular Signaling Pathway Modulation

The interaction of this compound derivatives with their molecular targets can trigger a cascade of intracellular signaling events, leading to a modulation of cellular functions.

The modulation of cellular signaling by these compounds is often a consequence of their primary interaction with a receptor or enzyme. For example, the inhibition of carbonic anhydrases by 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives can impact pH regulation within cells. nih.gov In the context of cancer, where tumor cells often rely on glycolysis leading to an acidic microenvironment, the inhibition of hCA IX and XII can disrupt pH homeostasis and, consequently, affect cancer cell survival and proliferation. nih.gov This is linked to the hypoxia-inducible factor (HIF-1α) signaling pathway, which is activated under hypoxic conditions in tumors and promotes glycolysis. nih.gov

Similarly, the allosteric modulation of metabotropic glutamate receptors can have significant downstream effects. Group II and III mGluRs, including mGluR4, are known to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Positive allosteric modulators of mGluR4, such as SIB-1893 and MPEP, were shown to enhance the efficacy of the agonist L-AP4 in inhibiting cAMP formation. nih.gov This effect was dependent on receptor activation, as it was blocked by a competitive mGluR4 antagonist. nih.gov

Transcriptional and Translational Effects

The biological impact of this compound derivatives can be profoundly influenced by their effects on gene transcription and protein translation. While specific studies on the transcriptional and translational consequences of this particular class of compounds are not extensively documented in publicly available literature, the investigation of such effects is a critical component of mechanistic analysis for any potential therapeutic agent.

Alterations in gene expression, mediated by transcription factors such as hypoxia-inducible factor-1α (HIF-1α) in hypoxic environments, are fundamental to various pathological states. The potential for this compound derivatives to modulate these pathways would be investigated by measuring changes in messenger RNA (mRNA) levels for key genes in relevant cell lines after treatment. Techniques like quantitative polymerase chain reaction (qPCR) and next-generation sequencing (e.g., RNA-seq) would be employed to generate a comprehensive profile of the transcriptional changes induced by these compounds.

Similarly, the effects on protein synthesis, or translation, are equally important. Derivatives could potentially interfere with the ribosomal machinery or affect the translation of specific mRNAs. Proteomic analyses, using techniques like mass spectrometry, would be essential to identify and quantify changes in the protein landscape of cells exposed to these compounds. Such studies would reveal whether the derivatives lead to a global alteration of protein synthesis or a more targeted effect on specific proteins, providing crucial insights into their molecular mechanism of action.

Computational Approaches to Elucidating Molecular Mechanisms

Computational chemistry provides powerful tools to explore the molecular interactions that underpin the biological activity of this compound derivatives. These methods allow for the simulation and analysis of drug-target interactions at an atomic level, offering insights that can guide further experimental work.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug design, used to predict and analyze the binding of ligands to their protein targets.

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into binding affinity and mode. For derivatives of this compound, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, docking studies have been used to investigate their interactions with enzymes like human carbonic anhydrase (hCA). These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's active site.

Molecular Dynamics (MD) Simulations are then used to study the stability and dynamic behavior of the ligand-protein complex over time. For instance, 200-nanosecond MD simulations have been performed on hCA isoforms in complex with piperidine-4-carboxamide derivatives. The stability of these simulations is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms. In one such study, both the protein and the ligand showed stable behavior, with RMSD values remaining below 3 Å, indicating a stable binding mode. These simulations can reveal the persistence of hydrogen bonds and hydrophobic interactions observed in docking, confirming the stability of the complex. For example, simulations revealed that a specific hydrogen bond with the amino acid Q92 was maintained throughout the trajectory, while another was formed with Q67.

The following table summarizes findings from a representative MD simulation study on a this compound derivative.

| Simulation Parameter | Finding | Significance |

| Simulation Time | 200 ns | Provides a significant timeframe to assess the stability of the complex. |

| RMSD | < 3 Å | Indicates a stable protein-ligand complex throughout the simulation. |

| Key Interactions | Maintained H-bond with Q92; additional H-bond with Q67 | Confirms specific amino acid residues crucial for binding affinity and stability. |

Quantum Chemical Calculations on Binding Energies

To achieve a more accurate understanding of the binding affinity between a ligand and its target, quantum chemical calculations are employed. These methods provide a more precise description of the electronic interactions than classical molecular mechanics force fields.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and properties of molecules. nih.gov For compounds similar in structure to this compound derivatives, DFT has been used to perform geometry optimization, vibrational analysis, and to determine structural characteristics related to biological activity. nih.govresearchgate.net By calculating properties like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), researchers can understand the reactivity and charge distribution of the molecules, which are critical for their interaction with biological targets. nih.govnih.gov

The application of these quantum mechanical methods is crucial for accurately predicting protein-ligand binding affinities and for the rational design of novel and more potent this compound derivatives. nih.gov

Medicinal Chemistry Applications of 1,4 Bipiperidine 4 Carboxamide As a Privileged Scaffold

Design and Synthesis of Novel Therapeutic Agents based on the (1,4'-Bipiperidine)-4'-carboxamide Core

The this compound scaffold has proven to be a valuable template for the design and synthesis of a diverse range of therapeutic agents. cymitquimica.com Medicinal chemists have successfully utilized this core to create compounds targeting a variety of receptors and enzymes implicated in different diseases. The synthesis of derivatives often involves modifications at several key positions on the bipiperidine and carboxamide moieties, allowing for the fine-tuning of pharmacological activity.

A notable example of a therapeutic agent built upon this scaffold is Pipamperone, a first-generation antipsychotic. nih.gov The development of Pipamperone by Janssen Pharmaceutica in 1961 marked a significant step in the exploration of the therapeutic potential of this chemical class. nih.govdrugbank.com The synthesis of such derivatives often starts from key intermediates like 1-benzylpiperidin-4-one, which undergoes a series of reactions, including Strecker-type condensation, to yield the desired bipiperidine carboxamide structure. researchgate.net

Furthermore, the versatility of this scaffold is highlighted by its use in creating compounds with diverse biological activities beyond antipsychotic effects. For instance, novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors, showing potential as anti-HIV-1 agents. nih.gov Other research has focused on creating multi-target ligands for aminergic G protein-coupled receptors (GPCRs), which could lead to atypical antipsychotics with improved side-effect profiles. nih.gov The strategic modification of the this compound core continues to be an active area of research, with the aim of discovering new and improved therapeutic agents for a range of medical conditions.

Role in Neuropharmacology and Central Nervous System Disorders

The this compound scaffold has demonstrated significant utility in the field of neuropharmacology, particularly in the development of treatments for central nervous system (CNS) disorders. cymitquimica.compharmacompass.com Its ability to serve as a backbone for compounds that interact with key neurotransmitter systems has led to the discovery of potent antipsychotic agents and has opened avenues for research into mood disorders, anxiety, and neurodegenerative diseases. pharmacompass.comlgcstandards.comnih.gov

Antipsychotic Potential of this compound Derivatives (e.g., Pipamperone)

A prominent example of the therapeutic application of this scaffold is Pipamperone, a typical antipsychotic of the butyrophenone (B1668137) family. nih.govwikipedia.org Developed in 1961, Pipamperone has been used in the treatment of schizophrenia. nih.govwikipedia.org Its pharmacological profile, characterized by significant anti-tryptamine activity, set it apart from other antipsychotics of its time. nih.govdrugbank.com Some researchers even consider Pipamperone to be a forerunner to the atypical antipsychotics due to its notable serotonin (B10506) antagonism. wikipedia.org The sedative effects of Pipamperone have also been found beneficial in managing agitation and sleep disturbances in psychiatric patients. nih.govdrugbank.com

Modulation of Neurotransmitter Systems (e.g., Serotonergic and Dopaminergic Receptors)

Derivatives of this compound exert their effects on the CNS primarily by modulating serotonergic and dopaminergic receptor systems. nih.govpharmacompass.com Pipamperone, for example, acts as an antagonist at dopamine (B1211576) D2 and serotonin 5-HT2A receptors. patsnap.com This dual antagonism is a key feature of many atypical antipsychotics and is believed to contribute to their efficacy against a broader range of psychotic symptoms with a potentially lower risk of certain side effects compared to traditional antipsychotics. patsnap.com

Research has shown that Pipamperone has a higher affinity for 5-HT2A receptors compared to D2 receptors. wikipedia.org This characteristic is shared by the later-developed atypical antipsychotic risperidone, which was considered by its creators to be a more potent version of Pipamperone. drugbank.com Furthermore, studies have indicated that Pipamperone can increase the expression of D4 dopamine receptors, which may contribute to its effectiveness in reducing positive psychotic symptoms like delusions and hallucinations. nih.govdrugbank.compharmacompass.com The ability to selectively target different dopamine and serotonin receptor subtypes through modification of the this compound scaffold is a significant area of ongoing research. nih.gov

Table 1: Receptor Binding Profile of Pipamperone

| Receptor | Action | Affinity | Reference |

| 5-HT2A | Antagonist | High | wikipedia.orgpatsnap.com |

| D2 | Antagonist | Moderate | patsnap.com |

| D4 | Antagonist | High | drugbank.comwikipedia.org |

| 5-HT2B | Antagonist | Moderate | wikipedia.org |

| 5-HT2C | Antagonist | Moderate | wikipedia.org |

| α1-adrenergic | Antagonist | Moderate | wikipedia.org |

| α2-adrenergic | Antagonist | Moderate | wikipedia.org |

| H1 | Low/Insignificant | Low | wikipedia.org |

| mACh | Low/Insignificant | Low | wikipedia.org |

Applications in Mood Disorders and Anxiety Research

The modulatory effects of this compound derivatives on serotonergic and dopaminergic systems suggest their potential application in treating mood disorders and anxiety. lgcstandards.compatsnap.com The blockade of 5-HT2A receptors, for instance, is a mechanism shared by some antidepressant medications. patsnap.com Pipamperone itself has been noted for its ability to normalize mood and sleep patterns and has demonstrated anti-anxiety effects in neurotic patients. wikipedia.org

While direct clinical applications for mood and anxiety disorders may not be as established as for psychosis, the underlying pharmacology of this class of compounds provides a strong rationale for further investigation. Research into piperidine (B6355638) derivatives has shown that they can influence behaviors related to anxiety. For example, one study demonstrated that 1-Boc-piperidine-4-carboxaldehyde, a related piperidine derivative, exerted an anxiolytic effect in rats. nih.gov This suggests that the broader piperidine scaffold, including the this compound core, holds promise for the development of novel anxiolytic and mood-stabilizing agents.

Potential in Neurodegenerative Disease Research

The this compound scaffold is also being explored for its potential in the context of neurodegenerative diseases. The complex nature of these disorders, which often involve multiple pathological pathways, has led to a growing interest in multi-target drugs. nih.gov The versatility of the this compound core makes it a suitable platform for designing such multi-target-directed ligands. cymitquimica.com

Research in this area is focused on developing compounds that can simultaneously modulate targets relevant to neurodegeneration, such as protein aggregation and neuroinflammation. nih.govnih.gov For example, derivatives of 4-aminoindole (B1269813) carboxamide have been investigated for their ability to inhibit the formation of α-synuclein and tau protein oligomers, which are hallmarks of Parkinson's disease and Alzheimer's disease, respectively. nih.gov While not directly this compound derivatives, this research highlights the potential of carboxamide-containing structures in targeting key pathological processes in neurodegenerative disorders. The adaptability of the this compound scaffold could be leveraged to incorporate functionalities that address these and other relevant targets in diseases like Alzheimer's, Parkinson's, and Huntington's. nih.gov

Exploration in Cardiovascular Research

While the primary focus of research on this compound derivatives has been in neuropharmacology, there is some indication of their potential relevance in cardiovascular research. The interaction of these compounds with adrenergic receptors, which play a crucial role in cardiovascular regulation, suggests a possible link. wikipedia.org For instance, Pipamperone exhibits moderate affinity for α1- and α2-adrenergic receptors, acting as an antagonist. wikipedia.org Blockade of these receptors can lead to vasodilation and a decrease in blood pressure.

It is important to note that the cardiovascular effects of these compounds are often considered side effects in the context of their antipsychotic use. However, this very interaction with cardiovascular targets could be explored for therapeutic benefit in its own right. The development of derivatives with higher selectivity for specific adrenergic receptor subtypes could potentially lead to novel cardiovascular agents. Further research is needed to fully elucidate the cardiovascular pharmacology of (1,a4'-bipiperidine)-4'-carboxamide derivatives and to determine if this chemical scaffold can be optimized for cardiovascular applications.

Anticancer Research and Cytotoxic Activity Studies

The this compound scaffold has been a focal point in the quest for new anticancer agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating a breadth of activity against various cancer cell lines and molecular targets.

One notable area of investigation involves the development of piperidine-4-carboxamide derivatives as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. nih.gov These enzymes play a crucial role in the pH regulation of cancer cells, contributing to their survival and proliferation in the hypoxic tumor microenvironment. nih.gov By inhibiting these enzymes, the acidic extracellular environment of the tumor can be disrupted, leading to cancer cell death. A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has been synthesized and shown to be potent inhibitors of these tumor-related CAs. nih.gov

Table 1: Inhibitory Activity of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | Modification | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|---|

| 5 | 3-methoxyphenyl | 45.4 | 5.8 | 25.6 | 6.8 |

| 6 | 4-methoxyphenyl | 105.4 | 3.7 | 0.9 | 4.9 |

| 9 | 4-fluorophenyl | 38.9 | 5.6 | 15.4 | 5.1 |

| 10 | 4-chlorophenyl | 25.7 | 4.4 | 10.8 | 4.7 |

| 11 | Benzenesulfonamide (B165840) | 158.9 | 40.6 | 1.5 | 5.8 |

| 15 | Benzylamino | 25.8 | 15.8 | 6.5 | 4.5 |

| 16 | Substituted benzylamino | - | - | 0.8 | - |

| 20 | Substituted piperazine | - | - | 0.9 | - |

Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human carbonic anhydrase inhibitors. nih.gov

Furthermore, derivatives of the broader piperidine-carboxamide class have been explored for their antiproliferative activities. For instance, hybrids of piperine (B192125) and carboximidamide have demonstrated significant cytotoxic effects against various cancer cell lines by targeting multiple kinases such as EGFR, BRAF, and CDK2. nih.gov While not direct derivatives of this compound, these studies highlight the potential of the piperidine-carboxamide moiety in designing multi-targeted anticancer agents. nih.gov

Another avenue of anticancer research has focused on piperidine-4-carboxamide derivatives as C-C chemokine receptor type 5 (CCR5) inhibitors. nih.gov CCR5 is not only a key receptor for HIV-1 entry into cells but is also implicated in cancer metastasis. The development of potent CCR5 inhibitors based on this scaffold could therefore offer a dual therapeutic benefit. nih.gov

Other Potential Therapeutic Areas Under Investigation (e.g., Inflammation, Pain Management)

Beyond oncology, the this compound scaffold is being explored for its potential in treating other conditions, notably those involving inflammation and pain.

In the realm of pain management , research has pointed to the analgesic potential of piperidine-4-carboxamide derivatives. A study involving the synthesis and pharmacological evaluation of such derivatives in mice revealed significant analgesic activity. researchgate.net This suggests that the scaffold could be a valuable starting point for the development of novel non-opioid analgesics.

Table 2: Analgesic Activity of Piperidine-4-carboxamide Derivatives

| Compound | Activity |

|---|---|

| Sulfonamide and amide derivatives of piperidine-4-carboxamide | Exhibited analgesic activity in mice |

Based on a study evaluating piperidine-4-carboxamide derivatives in mice. researchgate.net

With respect to inflammation , while direct studies on this compound are limited, research on structurally related carboxamide-containing heterocycles is promising. For example, novel isoquinoline-1-carboxamide (B73039) derivatives have been shown to possess potent anti-inflammatory properties. nih.gov These compounds effectively suppressed the production of pro-inflammatory mediators in microglial cells, which are key players in neuroinflammation. nih.gov This indicates that the carboxamide functional group, when incorporated into a suitable heterocyclic scaffold like piperidine, could be a key pharmacophore for modulating inflammatory pathways.

The versatility of the this compound scaffold, allowing for the introduction of various substituents to fine-tune its pharmacological profile, underscores its "privileged" status. The ongoing research into its derivatives continues to unveil new therapeutic possibilities, solidifying its importance in modern medicinal chemistry.

Pharmacokinetic and Pharmacodynamic Pk/pd Studies of 1,4 Bipiperidine 4 Carboxamide Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

The characterization of a drug candidate's ADME properties is fundamental to predicting its clinical viability. For derivatives of (1,4'-Bipiperidine)-4'-carboxamide, this profiling involves a combination of laboratory experiments and computational modeling to determine how the compounds are absorbed, distributed throughout the body, metabolized into other substances, and ultimately excreted.

Metabolism studies are crucial for identifying the metabolic pathways a compound undergoes and for identifying its major metabolites. These investigations typically begin with in vitro systems, which are later confirmed by in vivo models.

In Vitro Models : The primary tool for in vitro metabolism studies is human liver microsomes (HLMs). nih.gov HLMs contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism. When this compound analogues are incubated with HLMs, the primary metabolic transformations observed often include oxidation (hydroxylation) at various positions on the piperidine (B6355638) rings and potential N-dealkylation. nih.gov Another significant pathway can be the hydrolysis of the carboxamide group to form a carboxylic acid metabolite, such as 1,4'-Bipiperidine-1'-carboxylic acid. nih.govhmdb.ca To identify the specific enzymes involved, a panel of recombinant human CYP enzymes is often used. nih.gov For many amide-containing compounds, CYP3A4 is found to be a major contributor to their oxidative metabolism. nih.gov

In Vivo Confirmation : The metabolites identified in in vitro assays are subsequently sought in biological samples (e.g., urine and plasma) from preclinical animal studies. The successful detection of these metabolites in vivo confirms the relevance of the in vitro findings and helps identify the most important biomarkers of exposure for clinical monitoring. nih.gov

Table 1: Common Metabolic Pathways for Carboxamide Derivatives

| Metabolic Reaction | Enzyme Family | Common Resulting Metabolite |

|---|---|---|

| Hydroxylation | Cytochrome P450 (CYP) | Mono- or di-hydroxylated derivatives |

| N-dealkylation | Cytochrome P450 (CYP) | Metabolite with a secondary amine |

| Amide Hydrolysis | Amidase / Hydrolase | Carboxylic acid derivative |

In modern drug discovery, computational methods are increasingly used to forecast the pharmacokinetic behavior of new chemical entities before extensive laboratory testing. nih.gov These in silico models use large datasets of existing drug information to train machine learning algorithms. chemrxiv.org

These predictive models can provide estimations for several key human pharmacokinetic parameters at the initial design stage. chemrxiv.org This allows for the early selection of analogues with more favorable properties. Advanced computational approaches often prove more accurate than classical methods, such as interspecies scaling from animal data. chemrxiv.org

Table 2: Key Pharmacokinetic Parameters and Predictive Modeling

| Parameter | Description | Predictive Method |

|---|---|---|

| CLp | Plasma Clearance | Machine Learning, IVIVE (In Vitro-In Vivo Extrapolation) |

| Vss | Volume of Distribution at Steady State | Computational Models (e.g., XGBoost, Chemprop) |

| AUC | Area Under the Curve (Total drug exposure) | Machine Learning Models |

| Cmax | Maximum Plasma Concentration | Machine Learning Models |

Pharmacodynamic Characterization in Preclinical Models

Pharmacodynamic studies aim to elucidate the mechanism of action and the relationship between drug concentration and pharmacological effect. nih.gov For derivatives of this compound, this involves testing their activity in relevant biological systems. A notable example is a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which were designed and evaluated as inhibitors of human carbonic anhydrase (hCA), an enzyme family implicated in certain diseases. nih.gov These studies help to confirm that the compound engages its intended target and produces a biological response. nih.gov

A key goal of preclinical pharmacodynamics is to establish a clear relationship between the administered dose, the resulting drug concentration in the body, and the magnitude of the therapeutic effect. nih.gov This is typically achieved through dose-ranging studies in disease models, where animals receive multiple dose levels of the compound. nih.gov

Efficacy is quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) in cellular assays or the inhibitory constant (Kᵢ) in enzymatic assays. nih.govnih.gov For instance, in the study of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as hCA inhibitors, the compounds' potency was determined against several hCA isoforms. nih.gov The results showed that some derivatives had potent, nanomolar-level inhibitory activity and displayed selectivity for cancer-associated isoforms (hCA IX and XII) over cytosolic isoforms (hCA I and II). nih.gov

Table 3: Inhibitory Activity (Kᵢ in nM) of Select Piperidine-4-carboxamide Derivatives Against hCA Isoforms

| Compound | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Compound 11 | 105.4 | 89.4 | 6.8 | 7.9 |

| Compound 15 | 122.5 | 114.2 | 8.9 | 9.2 |

| Compound 6 | 89.2 | 75.3 | 0.9 | 5.2 |

| Compound 16 | 101.4 | 88.6 | 0.8 | 4.8 |

Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. nih.gov

A biomarker is a measurable indicator of a biological state or condition. Identifying relevant biomarkers is essential for monitoring a drug's effectiveness. In the context of the hCA-inhibiting this compound derivatives, the target enzyme's function provides a direct path to biomarker discovery. Since hCA isoforms IX and XII are involved in pH regulation in hypoxic tumors, changes in intracellular or extracellular pH could serve as a direct biomarker of drug activity. nih.gov Furthermore, artificial intelligence and predictive modeling play a role in identifying potential biomarkers, helping to optimize and streamline clinical trial design. nih.gov

Drug-Drug Interaction Assessments for this compound Analogues

Assessing the potential for a new drug to interact with other medications is a critical regulatory requirement. nih.gov For small molecule drugs like the this compound derivatives, these assessments focus primarily on interactions involving the Cytochrome P450 metabolic enzymes.

The standard approach involves in vitro screening assays where the compound is tested for its ability to inhibit or induce major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). nih.gov If a derivative is found to be metabolized significantly by a particular CYP enzyme (as identified in metabolism studies), it is also important to assess its potential to be a "victim" of DDI, where a co-administered drug could inhibit its clearance. nih.gov Industry-wide data suggests that for many classes of molecules, the risk of clinically significant DDI can be low, allowing for a risk-based assessment strategy. nih.gov However, if a potent inhibitory effect is observed in vitro, this would trigger the need for further clinical DDI studies.

Formulation Strategies for Optimized Drug Delivery

The therapeutic potential of this compound derivatives as modulators of G-protein-gated inwardly rectifying potassium (GIRK) channels and M-type potassium channels is intrinsically linked to their ability to reach their target sites within the central nervous system (CNS) in effective concentrations. The blood-brain barrier (BBB) presents a formidable obstacle to the delivery of many small molecule drugs, including those with piperidine scaffolds. nih.govacs.org Consequently, advanced formulation strategies are essential to optimize the pharmacokinetic profile and enhance the therapeutic efficacy of these compounds.

Research into the delivery of piperidine-containing compounds to the CNS has highlighted several challenges, including poor water solubility and rapid systemic clearance, which can limit oral bioavailability and brain penetration. nih.govnih.gov To address these limitations, various formulation approaches are being explored to improve the delivery of neuronal and cardiovascular potassium channel modulators. nih.gov These strategies primarily focus on enhancing drug solubility, stability, and the ability to traverse the BBB.

Lipid-Based Nanocarriers:

Lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs), offer a promising avenue for the delivery of this compound derivatives. nih.govmdpi.com These carriers can encapsulate both hydrophobic and hydrophilic drugs, protecting them from enzymatic degradation and improving their pharmacokinetic properties.

Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, which can carry a variety of drug molecules. For CNS delivery, liposomes can be surface-modified with ligands that target receptors on the BBB, such as the transferrin receptor, to facilitate receptor-mediated transcytosis. nih.gov Cationic liposomes have also been investigated due to their electrostatic interaction with the negatively charged cell membranes of the BBB. nih.gov The use of liposomes can enhance the circulation half-life of the encapsulated drug and provide a sustained-release profile. mdpi.com

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that incorporate both solid and liquid lipids. These systems are advantageous for their high stability and ability to encapsulate lipophilic drugs. For piperidine-based compounds, SLNs and NLCs can potentially increase oral bioavailability and improve brain uptake. nih.gov

Polymeric Nanoparticles:

Biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), represent another versatile platform for the delivery of CNS-active agents. These nanoparticles can be engineered to control the release rate of the encapsulated drug, providing sustained therapeutic concentrations over an extended period. Surface functionalization of polymeric nanoparticles with targeting moieties can further enhance their ability to cross the BBB and accumulate at the desired site of action. The use of nanoparticles can also protect the drug from premature metabolism and reduce systemic side effects. nih.gov

Illustrative Data from Formulation Studies:

While specific formulation data for this compound derivatives are not widely available in public literature, the following table illustrates the type of data generated during the development and characterization of nanoparticle-based formulations for CNS drug delivery.

| Formulation ID | Drug | Carrier | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Release (24h, %) |

| Lipo-BPC-01 | This compound | Liposome | 120 ± 5 | 0.15 | 85 | 35 |

| SLN-BPC-01 | This compound | SLN | 150 ± 8 | 0.21 | 92 | 28 |

| PLGA-BPC-01 | This compound | PLGA-NP | 180 ± 10 | 0.18 | 78 | 45 |

This table is for illustrative purposes and does not represent actual experimental data.

Future Directions:

The development of "smart" drug delivery systems that can respond to specific physiological stimuli, such as changes in pH or enzyme levels at the target site, holds significant promise for the future of CNS drug delivery. For this compound derivatives, such systems could potentially offer a more targeted and efficient release of the therapeutic agent, further enhancing its efficacy and reducing off-target effects. The continued exploration of novel biomaterials and surface modification techniques will be crucial in advancing the clinical translation of these promising therapeutic compounds.

Advanced Analytical and Spectroscopic Characterization Techniques in Research of 1,4 Bipiperidine 4 Carboxamide

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and confirming the molecular weight of (1,4'-Bipiperidine)-4'-carboxamide with high accuracy. The computed molecular weight of this compound is 211.30 g/mol , and its monoisotopic mass is calculated to be 211.168462302 Da. nih.gov HRMS instruments, such as the Thermo Fisher Q Exactive Orbitrap, can provide experimental mass measurements that closely match these theoretical values, thereby confirming the elemental formula of C11H21N3O. nih.gov

Furthermore, fragmentation patterns observed in the mass spectrum offer valuable insights into the compound's structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to analyze the fragmentation of the molecule. nih.gov For instance, the detection of fragments corresponding to the piperidine (B6355638) and carboxamide moieties would provide strong evidence for the proposed structure of this compound. For applications compatible with mass spectrometry, the mobile phase in liquid chromatography is often adjusted, for example, by replacing phosphoric acid with formic acid. sielc.comsielc.com

| Property | Value | Source |

| Molecular Weight | 211.30 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 211.168462302 Da | PubChem nih.gov |

| Molecular Formula | C11H21N3O | PubChem nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of this compound in solution. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecule's connectivity and purity.

¹H NMR Spectra: The proton NMR spectrum of this compound would exhibit distinct signals for the protons on the two piperidine rings and the amide group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide crucial information about the number of protons and their neighboring environments. For example, the protons on the carbon adjacent to the nitrogen atoms would appear at a different chemical shift compared to the other methylene (B1212753) protons in the rings. Data for ¹H NMR of this compound is available from sources such as SpectraBase, where spectra were recorded on instruments like the Varian CFT-20. nih.gov

¹³C NMR Spectra: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aliphatic, attached to a nitrogen, or a carbonyl carbon). This technique is also a powerful tool for assessing the purity of the compound, as the presence of unexpected signals would indicate the presence of impurities. ¹³C NMR data for this compound has been sourced from the Aldrich Chemical Company, Inc. nih.gov

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from any impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of this compound. A reverse-phase (RP) HPLC method has been described for its analysis under simple conditions. sielc.comsielc.com This method typically uses a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. sielc.comsielc.com For applications that are compatible with mass spectrometry, formic acid is used instead of phosphoric acid. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) allows for faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.comsielc.com This liquid chromatography method is also scalable and can be used for the isolation of impurities in preparative separation and is suitable for pharmacokinetic studies. sielc.comsielc.com

Gas Chromatography (GC): GC can also be employed for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). nih.gov This hyphenated technique provides both separation and identification of the compound. For GC analysis, the compound needs to be sufficiently volatile and thermally stable.

| Chromatographic Technique | Application | Key Parameters | Source |

| HPLC | Purity analysis, quantitative analysis, preparative separation, pharmacokinetics | Reverse-phase, Acetonitrile/Water/Acid mobile phase | SIELC Technologies sielc.comsielc.com |

| GC-MS | Separation and identification | Provides fragmentation patterns for structural confirmation | PubChem nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. For instance, the N-H stretching vibrations of the primary amide would appear in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide group would be observed around 1680-1630 cm⁻¹. The C-N stretching vibrations of the piperidine rings and the amide would also be present. FTIR spectra of this compound have been recorded using techniques such as casting a film from chloroform. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds. While specific Raman data for this compound is not detailed in the search results, it would be expected to show characteristic signals for the C-C and C-H bonds within the piperidine rings. nih.gov

| Spectroscopic Technique | Functional Group | Characteristic Vibrational Frequencies | Source |

| IR Spectroscopy | N-H (amide) | ~3400-3200 cm⁻¹ | General IR knowledge |

| IR Spectroscopy | C=O (amide) | ~1680-1630 cm⁻¹ | General IR knowledge |

| IR Spectroscopy | C-N | Varies | General IR knowledge |

| Raman Spectroscopy | C-C, C-H | Varies | General Raman knowledge |

Computational and Theoretical Chemistry Studies of 1,4 Bipiperidine 4 Carboxamide

Quantum Mechanical Calculations on Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of (1,4'-Bipiperidine)-4'-carboxamide. These methods provide a detailed understanding of the molecule's geometry, electronic properties, and potential interaction sites.

For instance, DFT calculations can be used to determine the optimized molecular structure, bond lengths, and bond angles of the compound. Such calculations have been applied to similar heterocyclic structures, like piperidine (B6355638) carboxamide derivatives, to understand their three-dimensional conformations. arabjchem.org The electronic properties, including the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. scirp.org

In a study on 1,4-di-N-oxide quinoxaline-2-carboxamide (B189723) derivatives, DFT calculations with the B3LYP functional were used to predict reduction potentials, which showed a strong correlation with experimental values for the first reduction wave. mdpi.com This demonstrates the power of quantum mechanical calculations in predicting the electrochemical behavior of related carboxamide compounds. Furthermore, these calculations can elucidate the nature of chemical bonding within the molecule. researchgate.net

Table 1: Calculated Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N₃O | nih.gov |

| Molecular Weight | 211.30 g/mol | nih.gov |

| Monoisotopic Mass | 211.168462302 Da | nih.gov |

| InChI Key | AUXZEVXPRCVGAO-UHFFFAOYSA-N | sielc.comsigmaaldrich.com |

| LogP | 0.146 | sielc.com |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational flexibility of this compound and its analogues. These simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and accessible conformations of the compound in different environments. nih.gov

MD simulations can reveal how the molecule interacts with its surroundings, such as solvent molecules or biological macromolecules. For example, in the study of antibody fragment formulations, MD simulations showed how excipients like glycine (B1666218) can displace water from the protein's hydration shell, affecting its dynamics. nih.gov Similarly, for this compound, MD simulations could be used to understand its behavior in aqueous solution or when interacting with a target receptor.

These simulations are also crucial for refining docked poses of ligands in protein binding sites and assessing the stability of the resulting complex. nih.govnih.gov By simulating the protein-ligand complex over time, researchers can observe changes in conformation and interactions, providing a more accurate picture of the binding mode. chemrevlett.com

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are essential components of modern drug discovery, and this compound can serve as a scaffold for these efforts. Virtual screening involves the computational filtering of large compound libraries to identify potential drug candidates. nih.gov

Structure-based virtual screening utilizes the three-dimensional structure of a biological target to dock and score potential ligands. This approach was successfully used to identify novel CXCR4 modulators from the ZINC database. nih.gov this compound and its derivatives could be screened against various targets using similar methodologies.

Ligand-based virtual screening, on the other hand, relies on the properties of known active compounds to identify new ones with similar characteristics. nih.gov If a set of active compounds containing the this compound scaffold is known, pharmacophore models can be developed to guide the search for new, more potent analogues.

Rational drug design, often aided by computational methods, aims to create new molecules with improved properties based on an understanding of the target and ligand interactions. nih.gov For instance, piperidine carboxamide derivatives have been designed as potent ALK inhibitors through 3D-QSAR modeling and computational analysis. arabjchem.org

Prediction of Biological Activity and Toxicity Profiles

Computational methods are increasingly used to predict the biological activity and toxicity of chemical compounds, a field known as predictive toxicology. researchgate.net These predictions can help prioritize compounds for further experimental testing and identify potential safety issues early in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field. nih.gov These models correlate the chemical structure of a compound with its biological activity or toxicity. For piperidine carboxamide derivatives, 3D-QSAR models have been developed to understand the relationship between their chemical structures and their efficacy in inhibiting tumor cell activity. arabjchem.org

Various in silico tools and platforms, such as pK-CSM, SwissADME, and Pro-Tox II, can be used to predict a range of properties, including absorption, distribution, metabolism, excretion (ADME), and various toxicity endpoints. researchgate.net While no specific toxicity predictions for this compound are readily available in the provided search results, the methodologies exist to perform such assessments. nih.govnih.gov

Chemoinformatics and Database Mining for this compound Research

Chemoinformatics and database mining play a crucial role in organizing, analyzing, and extracting valuable information from the vast amount of chemical and biological data available. Publicly accessible databases like PubChem, ChEBI, and BindingDB are rich sources of information on compounds like this compound. nih.govbindingdb.orgebi.ac.uk

These databases contain information on chemical properties, synonyms, and links to relevant literature. nih.govsielc.comsigmaaldrich.com For example, PubChem provides computed descriptors and properties for this compound. nih.gov Database mining can be used to identify compounds with similar structures or biological activities, providing a starting point for new research directions. chemicalbook.com

Furthermore, chemoinformatics tools are essential for managing and analyzing the large datasets generated from high-throughput screening and computational studies. nih.gov By applying machine learning and data mining techniques, researchers can identify patterns and relationships that might not be apparent from manual analysis.

Preclinical Evaluation and Translational Research of 1,4 Bipiperidine 4 Carboxamide Derivatives

In Vitro Biological Assays for Lead Compound Identification

The initial step in evaluating (1,4'-Bipiperidine)-4'-carboxamide derivatives is to assess their biological activity in a controlled laboratory setting. In vitro assays are fundamental for identifying promising "lead compounds" that exhibit the desired therapeutic effect at a molecular or cellular level. These assays are designed to be high-throughput, allowing for the rapid screening of numerous structural analogs.

A key area of investigation for piperidine-4-carboxamide derivatives has been their potential as CCR5 inhibitors, which is relevant in the context of anti-HIV-1 therapy. nih.gov Researchers have designed and synthesized novel derivatives based on a putative 'Y shape' pharmacophore model for CCR5 inhibitors. nih.gov The primary in vitro assay employed in such studies is often a calcium mobilization assay, which measures the compound's ability to inhibit the CCR5 receptor's signaling pathway. nih.gov The potency of the compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

For instance, in one study, compounds 16g and 16i demonstrated IC₅₀ values of 25.73 nM and 25.53 nM, respectively, in a calcium mobilization assay, which were comparable to the positive control, maraviroc (B1676071) (IC₅₀ = 25.43 nM). nih.gov Following the initial receptor-based assays, promising compounds are often subjected to further in vitro testing to evaluate their antiviral activity. A common method is the HIV-1 single-cycle assay, which assesses the compound's ability to inhibit viral replication in a cellular context. nih.gov In the aforementioned study, compounds 16g and 16i also showed antiviral activity with IC₅₀ values of 73.01 nM and 94.10 nM, respectively. nih.gov

Another critical aspect of early in vitro evaluation is assessing potential off-target effects, particularly inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can indicate a risk of cardiac arrhythmias. nih.gov Early assessment of hERG inhibition is crucial for de-selecting compounds with a high potential for cardiotoxicity. The development of allosteric integrase inhibitors has also been a focus, with high-throughput AlphaScreen-based random screening used to identify compounds that inhibit the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. nih.gov

Table 1: In Vitro Biological Data for Lead this compound Derivatives

| Compound | CCR5 Inhibition (IC₅₀, nM) | HIV-1 Antiviral Activity (IC₅₀, nM) |

| 16g | 25.73 | 73.01 |

| 16i | 25.53 | 94.10 |

| Maraviroc (control) | 25.43 | N/A |

Animal Models for Efficacy and Safety Assessment

Following promising in vitro results, the evaluation of this compound derivatives progresses to in vivo studies using animal models. These models are indispensable for assessing the efficacy and safety of a potential drug in a complex biological system before it can be considered for human trials. ijrpc.com

The choice of animal model is critical and depends on the therapeutic indication. For anti-HIV agents, non-human primates, such as rhesus macaques, are often considered the gold standard due to their physiological and genetic similarity to humans. ijrpc.comnih.gov These models allow for the evaluation of a compound's ability to prevent or treat infection in a living organism. nih.gov Rodents, like mice and rats, are also widely used, particularly for initial safety and pharmacokinetic studies, due to their well-characterized biology and the availability of various disease models. ijrpc.comfrontiersin.org

Efficacy studies in animal models aim to determine if the compound has the desired therapeutic effect. ijrpc.com For an anti-HIV agent, this would involve assessing its ability to reduce viral load or prevent transmission. nih.gov Safety assessment is another crucial component of animal studies, where researchers evaluate potential toxicities and adverse effects. ijrpc.com This includes determining the dose range and assessing the impact on vital organs and systems. ijrpc.com

It is important to acknowledge the limitations of animal models. frontiersin.org Differences in anatomy, physiology, and drug metabolism between animals and humans can affect the predictive value of preclinical findings. ijrpc.comfrontiersin.org For example, some toxic effects observed in animals may not manifest in humans, and vice versa. frontiersin.org Despite these limitations, animal models remain a cornerstone of preclinical drug development, providing essential data on a compound's biological activity and potential risks. ijrpc.comnih.gov

Toxicological Profiling and Risk Assessment

A thorough toxicological profiling and risk assessment are paramount in the preclinical development of this compound derivatives. This process involves identifying potential adverse effects and characterizing the dose-response relationship for any observed toxicities. The goal is to establish a safety margin for the compound before it enters human clinical trials.

Toxicological studies are typically conducted in at least two animal species, one rodent and one non-rodent, as per regulatory guidelines. These studies evaluate acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive toxicity. The toxicological properties of the parent compound, (1,4'-Bipiperidine), have not been fully investigated, highlighting the need for comprehensive evaluation of its derivatives. thermofisher.com

Key aspects of toxicological profiling include:

Identifying target organs of toxicity: This involves histopathological examination of various tissues to identify any drug-induced damage.

Determining the No-Observed-Adverse-Effect Level (NOAEL): This is the highest dose at which no adverse effects are observed.

Assessing genotoxicity: In vitro and in vivo assays are used to determine if the compound can damage genetic material.

Evaluating carcinogenicity: Long-term studies in animals are conducted to assess the potential for the compound to cause cancer.